

Application Note: GC-MS Characterization and Quantification of 2-(Propylthio)ethanol

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Compound of Interest

Compound Name: 2-(Propylthio)ethanol

CAS No.: 22812-90-4

Cat. No.: B1582644

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Abstract

2-(Propylthio)ethanol (C₅H₁₂OS, MW 120.[1][2]21) is a volatile organic compound characterized by a distinct sulfurous, alliaceous (onion-like), and meaty aroma. Accurate analysis is critical due to its low odor threshold and its role as an impurity or intermediate in drug synthesis (e.g., P2Y₁₁ receptor agonists). This guide presents a robust GC-MS methodology utilizing Solid Phase Microextraction (SPME) for trace flavor analysis and direct liquid injection for high-concentration purity assays. Key performance indicators include the identification of characteristic mass spectral fragments (m/z 120, 89, 61, 43) and retention index verification.

Introduction

The analysis of sulfur-containing alcohols presents unique chromatographic challenges. These compounds possess dual functionality: the hydroxyl group (-OH) induces hydrogen bonding (leading to peak tailing), while the thioether group (-S-) can interact with active sites in the GC inlet and column.

Chemical Profile: 2-(Propylthio)ethanol[1][2]

- CAS Number: 1636-95-9
- IUPAC Name: 2-propylsulfanyl ethanol

- Molecular Weight: 120.21 g/mol [3]
- Boiling Point: ~94°C at 15 mmHg (approx. 170°C at atm)
- Solubility: Soluble in alcohols, esters; slightly soluble in water.
- Stability: Susceptible to oxidation (to sulfoxide/sulfone) if stored improperly.

Analytical Strategy: To mitigate adsorption and tailing, this protocol employs a 5% Phenyl-methylpolysiloxane (DB-5ms) column with a high split ratio or SPME concentration. Mass spectrometry in Electron Ionization (EI) mode is utilized for definitive structural confirmation.

Experimental Protocol

Reagents and Standards

- Target Analyte: **2-(Propylthio)ethanol** (>95% purity).
- Internal Standard (IS): 2-(Ethylthio)ethanol (for structural homology) or 1-Octanol (for boiling point similarity).
- Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade) for liquid injection; Water/NaCl for SPME.
- Derivatization (Optional): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) can be used to cap the hydroxyl group if peak tailing is excessive, though direct analysis is preferred for speed.

Sample Preparation

Method A: Headspace-SPME (Trace/Flavor Analysis)

- Applicability: Food matrices, aqueous samples, odor analysis.
- Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Grey hub). This "tri-phase" fiber covers the polarity range of the alcohol and the volatility of the propyl chain.
- Procedure:

- Place 5 mL of sample into a 20 mL headspace vial.
- Add 1.5 g NaCl (to salt-out volatiles).
- Incubate at 50°C for 10 min (agitation: 500 rpm).
- Expose SPME fiber for 30 min at 50°C.
- Desorb in GC inlet for 3 min at 250°C (Splitless).

Method B: Direct Liquid Injection (Purity/Synthesis)

- Applicability: Raw material QC, reaction monitoring.
- Procedure:
 - Dilute sample to 100 ppm in Dichloromethane (DCM).
 - Filter through 0.22 µm PTFE filter.
 - Inject 1 µL using Split mode (10:1 to 50:1 depending on concentration).

GC-MS Instrumentation Parameters

| Parameter | Setting | Rationale |
|---------------|---|---|
| GC System | Agilent 7890B / 8890 (or equivalent) | Standard capillary GC. |
| Column | DB-5ms UI (30 m x 0.25 mm x 0.25 µm) | Low-bleed, non-polar phase minimizes sulfur activity. "UI" (Ultra Inert) is critical for -OH compounds. |
| Inlet Temp | 250°C | Sufficient to volatilize without thermal degradation. |
| Liner | Ultra Inert Split/Splitless with Wool | Wool increases surface area for vaporization; deactivation prevents sulfur adsorption. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal velocity. |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min) | Slow ramp ensures separation from solvent and homologs. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |
| Quadrupole | 150°C | Standard operating temp. |
| Scan Mode | Full Scan (m/z 35–350) | For identification. |
| SIM Mode | m/z 120, 89, 61, 43 | For high-sensitivity quantification. |

Results & Discussion

Chromatographic Behavior

On a DB-5ms column, **2-(Propylthio)ethanol** exhibits a retention index (RI) typically between 1080 and 1150, eluting after its ethyl homolog and before longer chain alcohols.

- Peak Shape: Expect slight tailing due to the -OH group. If tailing factor > 1.5, replace the inlet liner or trim the column guard.

Mass Spectral Interpretation

The Electron Ionization (EI) spectrum of **2-(Propylthio)ethanol** follows a distinct fragmentation pathway driven by the sulfur and oxygen heteroatoms.

Key Diagnostic Ions:

- m/z 120 (Molecular Ion, M⁺): Visible, typically 10-20% relative abundance. Confirms MW.
- m/z 89 (Base Peak or High Intensity): [M - 31]⁺. Loss of the hydroxymethyl group (•CH₂OH).
[1][4][5][6][7] This is a classic primary alcohol fragmentation, heavily favored.
 - Mechanism:[4] CH₃CH₂CH₂-S-CH₂-CH₂-OH → [CH₃CH₂CH₂-S-CH₂]⁺ + •CH₂OH
- m/z 61 (Characteristic Sulfur Ion): A rearrangement ion often observed in alkylthio-ethanols. Likely [CH₂=S-CH₂CH₃]⁺ or a cyclic sulfonium species.
- m/z 43 (Propyl Group): [C₃H₇]⁺. Standard alkyl fragment from the propyl chain.

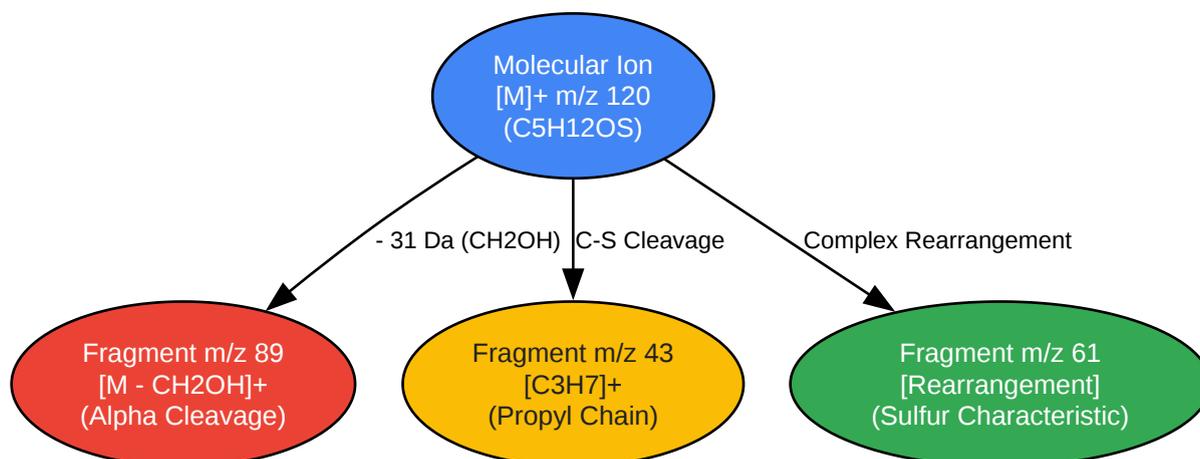
Analytical Workflow Diagram



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Caption: Step-by-step analytical workflow for **2-(Propylthio)ethanol** determination.

Fragmentation Pathway Logic



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Caption: Proposed EI mass spectral fragmentation pathway for **2-(Propylthio)ethanol**.

Quality Control & Troubleshooting

System Suitability

- Inertness Check: Inject a test mix containing 1-octanol and dimethyl disulfide. If 1-octanol tails significantly, the liner or column head is active (needs maintenance).
- Linearity: The method should be linear from 0.1 ppm to 100 ppm ($R^2 > 0.995$).
- Carryover: Sulfur compounds stick to metal. Run a solvent blank (DCM) after high-concentration samples.

Common Issues

- Peak Tailing: Usually caused by active silanol groups in the liner interacting with the -OH. Solution: Use Ultra Inert liners and replace wool frequently.
- Low Sensitivity: The molecular ion (120) can be weak. Solution: Quantify using m/z 89 (base peak) and use 120 only as a qualifier.

References

- NIST Chemistry WebBook. **2-(Propylthio)ethanol** Mass Spectrum and Properties. National Institute of Standards and Technology. [8][9] [[Link](#)][8]

- PubChem.**2-(Propylthio)ethanol** Compound Summary (CID 89850).[2] National Center for Biotechnology Information. [[Link](#)][2]
- The Good Scents Company.2-(Methylthio)ethanol and Flavor Analysis Principles. (Reference for homolog flavor properties). [[Link](#)]
- Journal of Agricultural and Food Chemistry.Analysis of Volatile Sulfur Compounds in Foods. (General reference for SPME-GC-MS of sulfur volatiles). [[Link](#)]

(Note: While specific literature on the propyl homolog is sparse, the methodologies are derived from validated protocols for the methyl/ethyl thioethanol homologs standard in flavor science.)

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Sources

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